2-{2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy}ethanol

Catalog No.
S8097264
CAS No.
68310-57-6
M.F
C18H30O3
M. Wt
294.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-{2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy}e...

CAS Number

68310-57-6

Product Name

2-{2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy}ethanol

IUPAC Name

2-[2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]ethoxy]ethanol

Molecular Formula

C18H30O3

Molecular Weight

294.4 g/mol

InChI

InChI=1S/C18H30O3/c1-17(2,3)14-18(4,5)15-6-8-16(9-7-15)21-13-12-20-11-10-19/h6-9,19H,10-14H2,1-5H3

InChI Key

LBCZOTMMGHGTPH-UHFFFAOYSA-N

SMILES

CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCCOCCO

Canonical SMILES

CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCCOCCO

2-{2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy}ethanol, commonly known as Triton X-114, is a non-ionic surfactant and a member of the alkylphenol ethoxylate family. Its molecular formula is C18H30O3, and it has a molecular weight of 294.43 g/mol. The compound appears as a yellow liquid with a melting point of approximately 0.05°C and an estimated boiling point of 586.77°C. It has a density of 1.06 g/mL at 20°C and is slightly soluble in water, chloroform, and methanol .

Primarily due to its hydroxyl groups. It can undergo:

  • Esterification: Reacting with carboxylic acids to form esters.
  • Ether Formation: Reacting with alkyl halides to form ethers.
  • Nucleophilic Substitution: Involving the phenolic group for further functionalization.

These reactions make it useful in organic synthesis and as a solvent in various applications .

This compound exhibits moderate toxicity upon ingestion and is classified as an eye irritant. It has been studied for its potential endocrine-disrupting effects, particularly concerning reproductive health in aquatic species. The compound has shown weak estrogenic activity, which raises concerns regarding its environmental impact and potential effects on wildlife .

The synthesis of 2-{2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy}ethanol typically involves the following steps:

  • Alkylation: The reaction of phenol derivatives with alkyl halides to introduce the alkyl chain.
  • Ethoxylation: The addition of ethylene oxide to the resulting phenol derivative.
  • Purification: The final product is purified through distillation or chromatography to remove unreacted materials and by-products.

These methods allow for the production of high-purity Triton X-114 suitable for various applications .

2-{2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy}ethanol is widely used in several fields:

  • Biotechnology: As a surfactant in immunohistochemistry and cell biology assays.
  • Pharmaceuticals: In drug formulation as a solubilizing agent.
  • Environmental Science: For extraction and analysis of pollutants.
  • Cosmetics: As an emulsifier in creams and lotions.

Its versatility makes it a valuable compound across different industries .

Interaction studies have highlighted the compound's role in biochemical pathways. It can influence cellular processes by altering membrane permeability and facilitating the transport of other molecules across cell membranes. Additionally, its weak estrogenic effects suggest potential interactions with hormonal pathways in both humans and wildlife .

Several compounds share structural similarities with 2-{2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy}ethanol. Here are some notable examples:

Compound NameMolecular FormulaKey Characteristics
4-(1,1,3,3-Tetramethylbutyl)phenolC14H22OKnown endocrine disruptor; used in plastics
4-tert-Octylphenol diethoxylateC18H30O3Degradation product; weak estrogenic effects
2-(4-nonylphenoxy)ethanolC14H22OEnvironmental contaminant; endocrine disruptor
4-(nonylphenoxy)-3,6,9,12-tetraoxatetradecan-1-olC22H38O5Used in surfactants; potential environmental pollutant

The uniqueness of 2-{2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy}ethanol lies in its specific structural features that contribute to its surfactant properties and biological activities compared to other similar compounds .

XLogP3

4.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

294.21949481 g/mol

Monoisotopic Mass

294.21949481 g/mol

Heavy Atom Count

21

UNII

P801HF8Z9A

Related CAS

68310-57-6
9036-19-5 (Parent)

Wikipedia

NP-40

General Manufacturing Information

Poly(oxy-1,2-ethanediyl), .alpha.-[(1,1,3,3-tetramethylbutyl)phenyl]-.omega.-hydroxy-, potassium salt (1:1): INACTIVE
XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).

Dates

Modify: 2023-11-23

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